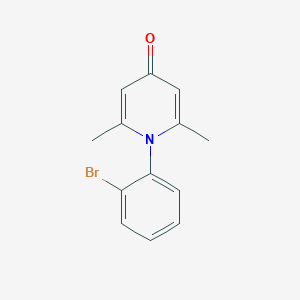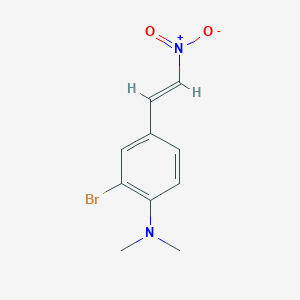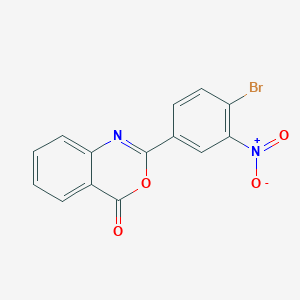
1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone, also known as BRD7929, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridinone derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone involves the inhibition of specific enzymes and proteins, including the protein kinase B (Akt) and the mammalian target of rapamycin (mTOR) pathways. These pathways play a critical role in the regulation of cell growth, proliferation, and survival. Inhibition of these pathways by 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone has been shown to induce cell death and inhibit the growth and proliferation of cancer cells.
Biochemical and physiological effects:
1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone has been shown to have significant biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival. This compound has also been shown to induce cell death and inhibit the growth and proliferation of cancer cells. Additionally, 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone in lab experiments is its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, this compound has been shown to have significant biochemical and physiological effects, which make it a promising candidate for further research. However, one of the limitations of using 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone in lab experiments is the lack of information regarding its toxicity and side effects.
Future Directions
1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone has significant potential for further research and development. Some of the future directions for research on this compound include:
1. Investigating the toxicity and side effects of 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone in animal models.
2. Studying the pharmacokinetics and pharmacodynamics of 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone in animal models and human subjects.
3. Exploring the potential therapeutic applications of 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone in the treatment of other diseases, including neurological disorders and infectious diseases.
4. Investigating the potential of 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone as a lead compound for the development of new drugs.
Conclusion:
In conclusion, 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone is a chemical compound that has significant potential for therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis of this compound has been achieved using various methods, and its mechanism of action involves the inhibition of specific enzymes and proteins. Further research is needed to investigate the toxicity and side effects of this compound and explore its potential therapeutic applications in the treatment of other diseases.
Synthesis Methods
The synthesis of 1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone has been achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions. The palladium-catalyzed cross-coupling reaction involves the reaction of 2-bromo-5-chloropyridine with 2,6-dimethylphenylboronic acid in the presence of palladium catalyst and a base. The Suzuki-Miyaura coupling reaction involves the reaction of 2-bromo-5-chloropyridine with 2,6-dimethylphenylboronic acid in the presence of a palladium catalyst, base, and a phosphine ligand.
Scientific Research Applications
1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of specific enzymes and proteins that play a critical role in the development and progression of these diseases.
properties
IUPAC Name |
1-(2-bromophenyl)-2,6-dimethylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-7-11(16)8-10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCQZYJUMBEOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196510 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-bromophenyl)-2,6-dimethyl-4(1H)-pyridinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)




![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)
